molecular formula C3H8O B032920 2-Deuteriooxypropane CAS No. 3979-51-9

2-Deuteriooxypropane

Cat. No.: B032920
CAS No.: 3979-51-9
M. Wt: 61.1 g/mol
InChI Key: KFZMGEQAYNKOFK-QYKNYGDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-(2H)ol, also known as deuterated isopropanol, is a deuterium-labeled compound with the molecular formula C3H7DO. It is a colorless, flammable liquid with a pungent alcoholic odor. This compound is a deuterated form of isopropanol, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to their unique properties.

Scientific Research Applications

Propan-2-(2H)ol has a wide range of applications in scientific research:

    NMR Spectroscopy: Due to the presence of deuterium, propan-2-(2H)ol is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Isotope Labeling: It is used in isotope labeling studies to trace the pathways of chemical reactions and metabolic processes.

    Pharmaceutical Research: It is used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.

    Chemical Synthesis: It is used as a reagent in various organic synthesis reactions to introduce deuterium into target molecules.

Safety and Hazards

Propan-2-ol causes serious eye irritation and may cause drowsiness or dizziness . It is flammable and vapors may form explosive mixtures with air .

Biochemical Analysis

Biochemical Properties

Propan-2-(2H)ol has been found to have bactericidal activity at 70% and is effective against C. albicans at 50% in 5 minutes . It has been observed that low-level propan-2-(2H)ol exposure (1–6%) can increase biofilm formation in S. aureus, and 2.5% propan-2-(2H)ol can increase surface attachment in L. monocytogenes .

Cellular Effects

Propan-2-(2H)ol has been found to have significant effects on various types of cells. For instance, it has been observed that exposure of E. coli to sublethal concentrations of Propan-2-(2H)ol can significantly decrease the susceptibility to Propan-2-(2H)ol .

Molecular Mechanism

It is known that it has bactericidal activity and can increase biofilm formation in certain bacteria .

Temporal Effects in Laboratory Settings

The effects of Propan-2-(2H)ol over time in laboratory settings are not well documented. It has been observed that Propan-2-(2H)ol between 40 and 95% can significantly increase biofilm formation in S. aureus .

Metabolic Pathways

It has been observed that Propan-2-(2H)ol can affect the biofilm formation in certain bacteria, suggesting that it may interact with certain enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-(2H)ol can be synthesized through several methods:

    Catalytic Reduction of Deuterated Acetone: Deuterated acetone (acetone-d6) can be reduced using a catalyst such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to produce propan-2-(2H)ol.

    Grignard Reaction: Another method involves the reaction of deuterated methyl magnesium bromide (CD3MgBr) with formaldehyde, followed by hydrolysis to yield propan-2-(2H)ol.

    Hydration of Deuterated Propene: Deuterated propene (propene-d6) can be hydrated in the presence of an acid catalyst, such as sulfuric acid, to produce propan-2-(2H)ol.

Industrial Production Methods

Industrial production of propan-2-(2H)ol typically involves the catalytic reduction of deuterated acetone due to its efficiency and scalability. The process is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-(2H)ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to deuterated acetone (acetone-d6) using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced to deuterated propane (propane-d8) using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions to form deuterated isopropyl derivatives.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

    Oxidation: Deuterated acetone (acetone-d6)

    Reduction: Deuterated propane (propane-d8)

    Substitution: Deuterated isopropyl chloride (isopropyl chloride-d7)

Comparison with Similar Compounds

Propan-2-(2H)ol is compared with other similar compounds such as:

    Propan-2-ol (Isopropanol): The non-deuterated form, commonly used as a solvent and disinfectant.

    Propan-1-ol: A primary alcohol with different chemical properties and reactivity.

    Ethanol: A widely used alcohol with different physical and chemical properties.

Uniqueness

The uniqueness of propan-2-(2H)ol lies in the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and NMR spectral characteristics. This makes it valuable in scientific research for studying reaction mechanisms and molecular structures.

Properties

IUPAC Name

2-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192865
Record name Propan-2-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3979-51-9
Record name 2-Propanol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3979-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003979519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-[2H]ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.